molecular formula C14H21N3O4 B1525033 tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate CAS No. 1306615-56-4

tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate

Cat. No.: B1525033
CAS No.: 1306615-56-4
M. Wt: 295.33 g/mol
InChI Key: NDUZICPYIMWQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group, a hydroxycarbamimidoyl moiety, and a methoxyphenyl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate typically involves multiple steps:

    Formation of the Hydroxycarbamimidoyl Intermediate: This step involves the reaction of an appropriate amine with a carbamoyl chloride to form the hydroxycarbamimidoyl intermediate.

    Introduction of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl derivative, often through a nucleophilic substitution reaction.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycarbamimidoyl moiety, leading to the formation of oxime derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure, which can mimic natural substrates.

    Protein Modification: Used in the modification of proteins for studying protein function and interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostics: Used in the synthesis of diagnostic agents for imaging and detection of diseases.

Industry

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism by which tert-butyl N-[(N’-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness

tert-Butyl N-[(N’-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-7-5-6-8-10(9)20-4/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUZICPYIMWQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate
Reactant of Route 3
tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate
Reactant of Route 6
tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.